BenchChemオンラインストアへようこそ!

2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene

Lipophilicity Drug design Physicochemical properties

2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene (synonym: 3-bromo-4-trifluoromethoxyanisole) is a trisubstituted aromatic building block (C8H6BrF3O2, MW 271.03 g/mol) bearing bromine, methoxy, and trifluoromethoxy (OCF3) groups. The OCF3 substituent confers distinct electronic properties compared to the more common trifluoromethyl (CF3) and methoxy (OCH3) analogs, including a long-range electron-withdrawing effect that significantly alters regioselectivity in metalation reactions.

Molecular Formula C8H6BrF3O2
Molecular Weight 271.03 g/mol
CAS No. 1049730-91-7
Cat. No. B1526647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene
CAS1049730-91-7
Molecular FormulaC8H6BrF3O2
Molecular Weight271.03 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC(F)(F)F)Br
InChIInChI=1S/C8H6BrF3O2/c1-13-5-2-3-7(6(9)4-5)14-8(10,11)12/h2-4H,1H3
InChIKeyMWWJZKUPSAEIOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene (CAS 1049730-91-7): A Trifluoromethoxy-Substituted Aryl Bromide for Cross-Coupling and Medicinal Chemistry


2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene (synonym: 3-bromo-4-trifluoromethoxyanisole) is a trisubstituted aromatic building block (C8H6BrF3O2, MW 271.03 g/mol) bearing bromine, methoxy, and trifluoromethoxy (OCF3) groups. The OCF3 substituent confers distinct electronic properties compared to the more common trifluoromethyl (CF3) and methoxy (OCH3) analogs, including a long-range electron-withdrawing effect that significantly alters regioselectivity in metalation reactions [1]. The compound is commercially available at ≥98% purity with batch-specific QC documentation (NMR, HPLC, GC) , and is cited as a synthetic intermediate in patents targeting Hsp90 inhibition and kinase inhibitor programs [2][3].

Why 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene Cannot Be Replaced by Its CF3 or OCH3 Analogs in Procurement Decisions


The trifluoromethoxy (OCF3) group is not a simple bioisostere of trifluoromethyl (CF3) or methoxy (OCH3). Although OCF3 and CF3 impart comparable lipophilicity increases relative to OCH3 (ΔLogD +0.7 to +1.4 units) [1], they diverge sharply in electronic behavior: OCF3 exerts a long-range electron-withdrawing effect that CF3 cannot replicate, dramatically altering regioselectivity in ortho-metalation and cross-coupling reactions [2]. Critically, OCF3-substituted compounds exhibit decreased metabolic stability compared to both CH3O and CF3 analogs in microsomal assays [1], meaning that substituting a CF3 or OCH3 building block for the OCF3 variant in a medicinal chemistry program will produce divergent PK and reactivity profiles. Direct procurement of the specific OCF3-bearing aryl bromide is therefore essential for fidelity in structure-activity relationship (SAR) campaigns and multi-step synthetic routes where metalation regiochemistry is design-critical.

Quantitative Differentiation of 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene Against Closest Analogs


Lipophilicity Advantage: OCF3 vs. OCH3 and CF3 LogD Comparison

The OCF3 group increases lipophilicity by +0.7 to +1.4 LogD units compared to OCH3, an effect comparable in magnitude to the CF3 group [1]. Computed XLogP3 values confirm this trend for the target compound and its direct CF3 analog: 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene has an XLogP3 of 3.8 [2], while 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene (CAS 944901-07-9) has an XLogP3 of 3.5 [3]. The +0.3 unit difference in computed logP indicates that the OCF3-bearing compound is measurably more lipophilic than its CF3 counterpart, which can influence membrane permeability and tissue distribution in biological assays.

Lipophilicity Drug design Physicochemical properties

Hydrogen Bond Acceptor Capacity: OCF3 vs. CF3

The OCF3 group introduces an additional oxygen atom not present in the CF3 analog, increasing the hydrogen bond acceptor (HBA) count. The target compound has 5 HBA atoms [1], whereas its CF3 analog (2-Bromo-4-methoxy-1-(trifluoromethyl)benzene) has only 4 HBA atoms [2]. This +1 HBA difference reflects the oxygen in the OCF3 group and can directly impact molecular recognition, solubility, and target engagement in biochemical assays.

Hydrogen bonding Molecular recognition Drug-receptor interactions

Topological Polar Surface Area: OCF3 Doubles TPSA vs. CF3

The topological polar surface area (TPSA) of the target compound is 18.5 Ų [1], compared to only 9.2 Ų for the CF3 analog [2]. This 2-fold increase is directly attributable to the additional oxygen atom in the OCF3 group. TPSA is a key descriptor for predicting intestinal absorption and blood-brain barrier penetration; the higher TPSA of the OCF3 compound suggests reduced passive membrane permeability compared to the CF3 analog, which may be advantageous or disadvantageous depending on the intended target tissue.

Polar surface area Oral bioavailability ADME prediction

Metalation Regioselectivity: OCF3 vs. OCH3 vs. CF3 Directing Power

Judged by its capacity to promote hydrogen/metal permutation at an ortho position, the trifluoromethoxy (OCF3) group is superior to both methoxy (OCH3) and trifluoromethyl (CF3) groups [1]. In competition experiments, 1,3-benzodioxole undergoes ortho lithiation only 6 times faster than anisole, whereas 2,2-difluoro-1,3-benzodioxole (containing the OCF2 motif analogous to OCF3) reacts approximately 5000 times faster [1]. This 800-fold rate enhancement demonstrates the profound electronic activation conferred by fluoroalkoxy substituents. Furthermore, 4-(trifluoromethoxy)anisole is deprotonated by sec-butyllithium mainly, and by tert-butyllithium exclusively, at the position adjacent to the OCH3 group rather than next to the OCF3 group [1], confirming a predictable, reversed regioselectivity pattern that is not achievable with CF3 or OCH3 analogs alone.

Ortho-metalation Regioselectivity Organolithium chemistry

Metabolic Stability: OCF3 Compounds Are Less Stable Than CF3 and OCH3 Analogs

In a systematic study of aliphatic CF3O-containing compounds, decreased metabolic stability was observed for most CF3O derivatives compared to either CH3O or CF3 analogues [1]. This class-level trend indicates that replacing an OCF3-bearing building block with a CF3 analog in a lead series will generally increase metabolic stability, which may be either desired or detrimental depending on the therapeutic strategy (e.g., prodrug design vs. long half-life requirement). Procuring the correct OCF3 building block is therefore essential for accurate SAR assessment in programs where metabolic liability is a key optimization parameter.

Metabolic stability Microsomal clearance PK optimization

Patent Citation as a Validated Intermediate: Hsp90 and Kinase Inhibitor Programs

2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene is explicitly cited as a synthetic intermediate in patent WO2009/65035 A1, which describes therapeutic compounds that inhibit Heat Shock Protein 90 (Hsp90) for cancer treatment [1]. Additionally, the compound is documented as a building block in the synthesis of kinase inhibitors targeting cancer and inflammatory diseases [2]. Its classification under 'Protein Degrader Building Blocks' by specialty suppliers further confirms its utility in targeted protein degradation (TPD) applications [3]. These documented uses in pharmaceutical patent literature and commercial building block catalogs provide procurement-grade validation that the compound has demonstrated utility in drug discovery programs.

Patent intermediate Hsp90 inhibitor Kinase inhibitor Validated scaffold

Recommended Application Scenarios for 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene Based on Quantitative Evidence


Medicinal Chemistry SAR Campaigns Requiring Defined Lipophilicity and HBA Profiles

When designing a congeneric series to explore the impact of OCF3 vs. CF3 substitution on target potency and ADME properties, 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene provides an XLogP3 of 3.8 and 5 HBA atoms, compared to XLogP3 3.5 and 4 HBA for the CF3 analog [1][2]. This +0.3 logP difference and the additional hydrogen bond acceptor enable systematic exploration of lipophilicity-driven potency shifts and hydrogen-bond-mediated target interactions within the same scaffold.

Regioselective Ortho-Functionalization via Directed Ortho-Metalation (DoM)

The OCF3 group in this compound exerts a long-range electron-withdrawing effect that dictates predictable regioselectivity in organolithium-mediated deprotonation: metalation occurs ortho to the OCH3 group rather than ortho to OCF3 when using s-BuLi (major) or t-BuLi (exclusive) [1]. This enables chemists to install electrophiles at a predetermined position unavailable with CF3 or OCH3 analogs, making the compound the only viable choice for synthetic routes that depend on this specific regiochemical outcome.

Protein Degrader (PROTAC) and Kinase Inhibitor Building Block Procurement

Classified as a Protein Degrader Building Block by specialty suppliers and cited in patent WO2009/65035 A1 for Hsp90 inhibitor synthesis [1][2], this compound is a validated intermediate for targeted protein degradation and kinase inhibitor programs. Its commercial availability at ≥98% purity with batch-specific QC documentation (NMR, HPLC, GC) supports reproducible multi-step synthesis in drug discovery settings .

Metabolic Stability Profiling in Lead Optimization

Since OCF3-containing compounds consistently show decreased microsomal stability compared to CF3 and OCH3 analogs [1], procuring the authentic OCF3 building block is essential for obtaining accurate metabolic stability data during lead optimization. Substituting a CF3 analog would produce misleadingly favorable stability results and potentially derail PK-driven candidate selection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.